5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C8H9N3O/c1-5-4-11-7(9-6(5)2)3-8(12)10-11/h3-4H,1-2H3,(H,10,12) |
InChI Key |
AZFQSAGPPPGKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=O)N2)N=C1C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Reactants :
-
3-Aminopyrazole (1.0 equiv)
-
2,4-Dimethyl-3-pentanedione (1.2 equiv)
-
Acetic acid (solvent)
-
-
Procedure :
The mixture is irradiated under microwave conditions at 140°C for 2–5 minutes, followed by quenching in ice water to precipitate the product. Microwave irradiation enhances reaction efficiency, reducing side products and improving yields (75–85%) compared to conventional heating. -
Structural Confirmation :
Enaminone-Based One-Pot Synthesis
Enaminones, such as 3-(dimethylamino)-1-(5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one , enable regioselective synthesis under mild conditions. This method is advantageous for introducing electron-withdrawing or donating groups at specific positions.
Key Steps and Optimization
-
Synthesis of Enaminone Intermediate :
-
Cyclocondensation :
-
Post-Functionalization :
Microwave-Assisted Tandem Reactions
Microwave technology significantly accelerates tandem cyclocondensation-oxidation processes, enabling single-step synthesis of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one.
Protocol and Advantages
-
Reactants :
-
3-Aminopyrazole
-
2,4-Dimethylacetoacetate
-
Vilsmeier–Haack reagent (POCl3/DMF)
-
-
Procedure :
-
Regioselectivity Control :
Catalytic Buchwald–Hartwig Amination for Late-Stage Functionalization
While less common for dimethyl-substituted derivatives, Buchwald–Hartwig amination is employed to introduce aryl or heteroaryl groups at position 7, demonstrating the scaffold’s versatility.
Application Example
-
Substrate :
-
5-Chloro-6,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
-
-
Conditions :
-
Outcome :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 75–85 | >95 | 2–5 min | High regioselectivity |
| Enaminone-based | 70–80 | 90 | 4 h | Mild conditions |
| Microwave tandem | 88 | 98 | 10 min | Single-step synthesis |
| Buchwald–Hartwig | 65–75 | 85 | 24 h | Late-stage diversification |
Chemical Reactions Analysis
Cyclization Approaches
The compound is typically synthesized through cyclization reactions involving pyrazole precursors. For example, the reaction of hydrazines with β-dicarbonyl compounds (e.g., acetylacetone) forms the pyrazole ring, followed by pyrimidine ring formation via condensation with carbonyl-containing reagents . Microwave-assisted methods have also been employed, where precursors undergo irradiation in acidic conditions to yield the fused bicyclic structure .
Oxidative Halogenation
A one-pot methodology involves the synthesis of 3-halo derivatives via oxidative halogenation. Sodium halides (e.g., NaI, NaBr) and potassium persulfate (K₂S₂O₈) are used to introduce halogens at the 3-position of the pyrazolo[1,5-a]pyrimidine core. This step occurs after a cyclocondensation reaction between amino pyrazoles and enaminones/chalcone .
Reaction with Enaminones/Chalcone
Enaminones or chalcone react with amino pyrazoles under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds proceeds through nucleophilic attack and cyclization, yielding substituted derivatives .
Electrophilic Substitution
The methyl groups at positions 5 and 6 influence reactivity, potentially directing electrophilic substitution to specific sites. For example, halogenation at position 3 is observed due to oxidative conditions .
Nucleophilic Attack
The fused ring system may undergo nucleophilic attack at carbonyl or aromatic positions, depending on substituents. Reactions with hydrazines or amines could lead to ring expansion or functionalization .
Ring Expansion/Contraction
Cyclization reactions involving β-dicarbonyl compounds or enaminones can lead to structural modifications, such as the formation of fused heterocycles (e.g., pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) .
NMR and IR Spectral Analysis
| Spectral Feature | Observation | Source |
|---|---|---|
| ¹H NMR Singlet | δ 2.23 ppm (methyl groups) | |
| IR Peaks | 3325, 3299, 2904 cm⁻¹ (N-H, C-H stretches) |
Mass Spectrometry
Molecular ion peaks (e.g., m/z 359 for M⁺⁺² and 357 for M⁺) confirm the molecular weight and structural integrity .
Key Research Findings
-
Versatile Synthesis : The compound can be synthesized via multiple routes, including microwave-assisted cyclization and oxidative halogenation .
-
Regioselectivity : NMR and X-ray diffraction studies confirm the regioselectivity of cyclization, ruling out alternative isomers .
-
Functionalization : Halogenation at position 3 enhances reactivity, enabling further derivatization .
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is primarily linked to its role as an inhibitor of various enzymes and receptors:
- Protein Kinase Inhibition : Compounds based on this scaffold have been studied for their ability to inhibit protein kinases such as CDK2 (Cyclin-Dependent Kinase 2), which plays a significant role in cell cycle regulation. These inhibitors demonstrate promising anticancer properties by preventing uncontrolled cell proliferation .
- Neutral Sphingomyelinase 2 Inhibition : Recent studies have identified derivatives of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one as effective inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. Some derivatives showed superior potency compared to existing inhibitors .
- Antitumor Activity : The compound has also been evaluated for its anticancer effects across different cancer cell lines. Its derivatives exhibit significant cytotoxicity and are considered potential candidates for drug development targeting specific tumor types .
Biochemical Studies
The interaction studies involving 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one focus on its binding affinity with various biological targets. For instance:
- Aryl Hydrocarbon Receptor Antagonism : Research has indicated that derivatives can act as antagonists to the aryl hydrocarbon receptor (AhR), which is involved in the regulation of biological responses to planar aromatic compounds . This antagonism could lead to therapeutic applications in conditions where AhR is dysregulated.
Material Science Applications
In addition to its biological applications, the unique structural properties of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one make it suitable for material science:
- Fluorophores : The compound's photophysical properties allow it to be used as a fluorophore in various applications including imaging and sensing technologies. Its ability to form stable crystals with notable conformational properties enhances its utility in solid-state applications .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one | Methyl group at position 4 | Anticancer activity |
| 3-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 3 | Antimicrobial properties |
| 7-Methylpyrazolo[1,5-a]pyrimidine | Methyl group at position 7 | Anti-inflammatory effects |
| 2-Mercapto-pyrazolo[1,5-a]pyrimidine | Thiol group at position 2 | Potential drug candidate for various diseases |
This table illustrates how the presence of different substituents influences the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a ligand for the translocator protein (18 kDa) (TSPO), which is involved in mitochondrial function and apoptosis . The binding of the compound to TSPO can modulate mitochondrial activity and induce cell death in cancer cells.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo[1,5-a]pyrimidin-2(1H)-one Derivatives
Key Observations :
- Electron-Donating Groups (e.g., methyl) : Enhance stability and steric shielding, as seen in the target compound .
- Electron-Withdrawing Groups (e.g., trifluoromethyl) : Improve binding affinity in biological systems but may reduce solubility .
Physicochemical Properties
Table 2: Elemental Analysis and Spectral Data Comparison
*Calculated values for the target compound inferred from analogs in . Notable Trends:
Biological Activity
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is C8H10N4O, characterized by a fused pyrazole and pyrimidine structure. The presence of two methyl groups at positions 5 and 6 enhances its lipophilicity and influences its interaction with biological targets .
Biological Activities
5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one exhibits a range of biological activities:
- Anticancer Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, in studies comparing various compounds against human cancer cell lines (MCF-7, HCT-116, and HepG2), 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one demonstrated significant cytotoxic effects with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Molecular docking studies revealed favorable binding interactions with CDK2, suggesting its potential as a therapeutic agent in cancer treatment by obstructing tumor growth pathways .
- Antimicrobial Properties : Preliminary studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial and antibiofilm activities. The compound's structural features may contribute to its efficacy against various bacterial strains through mechanisms that disrupt biofilm formation and quorum sensing .
The mechanism by which 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one exerts its biological effects primarily involves:
- Inhibition of Kinases : By binding to the ATP-binding site of CDKs, the compound prevents the phosphorylation of target proteins necessary for cell cycle progression.
- Modulation of Signaling Pathways : It may also influence various signaling pathways involved in cell proliferation and apoptosis through interactions with other molecular targets.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of some related compounds within the pyrazolo[1,5-a]pyrimidine class:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one | Methyl group at position 4 | Anticancer activity |
| 3-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 3 | Antimicrobial properties |
| 7-Methylpyrazolo[1,5-a]pyrimidine | Methyl group at position 7 | Anti-inflammatory effects |
| 2-Mercapto-pyrazolo[1,5-a]pyrimidine | Thiol group at position 2 | Potential drug candidate |
The unique substitution pattern in 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one distinguishes it from other derivatives and may enhance its therapeutic profile.
Case Studies and Research Findings
Several studies have highlighted the promising nature of this compound:
- A study conducted on synthesized derivatives indicated that those with methoxy substitutions exhibited superior anticancer activity compared to others. The lead compound demonstrated an IC50 value of approximately 8.64 µM against HCT-116 cells, suggesting significant potential in oncology applications .
- Another research effort focused on synthesizing triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines showed that while some derivatives lacked growth inhibitory activity against MDA-MB-231 (human breast cancer), others demonstrated promising anticancer effects when tested in vitro using the MTT assay method .
Q & A
Q. What are the optimal synthetic routes for 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multicomponent reactions using aromatic aldehydes, aminopyrazoles, and active methylene compounds. For example, regioselective synthesis often employs polar aprotic solvents (e.g., DMF) with bases like potassium carbonate at 80–100°C under nitrogen . Yields are influenced by substituent electronic effects; electron-withdrawing groups on aldehydes may reduce reactivity, requiring extended reaction times (e.g., 6–8 hours) . Purification typically involves column chromatography (10–30% ethyl acetate in petroleum ether) .
Q. Which spectroscopic techniques are most reliable for characterizing 5,6-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one derivatives?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated solvents (DMSO-d6 or CDCl3). The methyl protons at positions 5 and 6 appear as singlets near δ 2.4–2.6 ppm, while pyrimidine ring protons resonate at δ 7.8–8.5 ppm .
- HRMS (ESI) : Confirms molecular ion ([M+H]+) with deviations <2 ppm .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., C: ±0.3%, N: ±0.5%) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
